molecular formula C9H9BrN2O B085219 1-(3-Bromophenyl)imidazolidin-2-one CAS No. 14088-96-1

1-(3-Bromophenyl)imidazolidin-2-one

Cat. No. B085219
CAS RN: 14088-96-1
M. Wt: 241.08 g/mol
InChI Key: YWUYVOVMNCGEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including derivatives similar to "1-(3-Bromophenyl)imidazolidin-2-one," can be achieved through various methods. A notable approach is the use of Pd-catalyzed carboamination reactions starting from N-allylureas, which are converted to imidazolidin-2-one products upon treatment with aryl bromides under catalytic conditions (Fritz, Wolfe, & Nakhla, 2006). This method allows for the generation of two bonds and up to two stereocenters, demonstrating a versatile route for the synthesis of substituted imidazolidin-2-ones.

Molecular Structure Analysis

The molecular structure of "1-(3-Bromophenyl)imidazolidin-2-one" and related compounds can be elucidated using various analytical techniques, including NMR, X-ray crystallography, and mass spectrometry. These methods provide detailed information on the compound's molecular framework, helping to understand its chemical behavior. For instance, X-ray diffraction studies have been used to determine the crystal structures of similar compounds, revealing the spatial arrangement of atoms within the molecule and the presence of intermolecular hydrogen bonds (Cyrański et al., 2001).

Chemical Reactions and Properties

Imidazolidin-2-ones undergo various chemical reactions that modify their structure and properties. For example, they can participate in Pd-catalyzed alkene carboamination reactions, leading to the formation of new C-C and C-N bonds and the introduction of stereocenters (Fritz & Wolfe, 2008). These reactions expand the utility of imidazolidin-2-ones in synthetic chemistry, enabling the creation of diverse molecular architectures.

Scientific Research Applications

Specific Scientific Field

Chemistry, specifically catalysis and organic synthesis .

Summary of the Application

Imidazolidin-2-ones and their analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are used in the development of sustainable and efficient protocols for the synthesis of these heterocycles .

Methods of Application or Experimental Procedures

The review identifies four main approaches to imidazolidin-2-one derivatives :

  • Aziridine ring expansion .

Results or Outcomes

These methods have led to more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules .

Use of 1-(3-Bromophenyl)imidazolidin-2-one in Organic Synthesis

Specific Scientific Field

Organic Chemistry .

Summary of the Application

1-(3-Bromophenyl)imidazolidin-2-one is a chemical compound used in organic synthesis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Results or Outcomes

The outcomes would also depend on the specific synthesis, but the use of 1-(3-Bromophenyl)imidazolidin-2-one could potentially enable the synthesis of a wide variety of complex structures .

Use of Imidazolidin-2-ones in Pharmaceutical Industry

Specific Scientific Field

Pharmaceutical Chemistry .

Summary of the Application

Imidazole heterocycles containing oxygen or sulfur heteroatoms are of considerable pharmaceutical interest . Substituted imidazolidine-2-thiones and imidazole-2-thiones display remarkable biological activities .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Results or Outcomes

Imidazole-2-thione has been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties . Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-HIV activity, antifungal activity and so forth .

Use of Imidazolidin-2-ones in Asymmetric Catalysis

Specific Scientific Field

Catalysis and Organic Synthesis .

Summary of the Application

Imidazolidine-2-thiones are used as a chiral auxiliary and ligand for asymmetric catalysis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Results or Outcomes

The use of imidazolidine-2-thiones as a chiral auxiliary and ligand for asymmetric catalysis could potentially enable the synthesis of a wide variety of complex structures .

Use of Imidazolidin-2-ones in Carbon Dioxide Capture

Specific Scientific Field

Environmental Chemistry .

Summary of the Application

The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter . This suggests a potential application of imidazolidin-2-ones in carbon dioxide capture and storage .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Results or Outcomes

The outcomes would also depend on the specific synthesis, but the use of imidazolidin-2-ones could potentially enable the capture and storage of carbon dioxide .

Use of Imidazolidin-2-ones in the Synthesis of Complex Structures

Specific Scientific Field

Organic Chemistry .

Summary of the Application

Substituted imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Results or Outcomes

The use of imidazolidin-2-ones could potentially enable the synthesis of a wide variety of complex structures .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The synthesis of imidazolidin-2-ones and their analogues has been a subject of continuous research efforts due to their omnipresence in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Future directions may involve the development of more sustainable and efficient protocols for the synthesis of these heterocycles .

properties

IUPAC Name

1-(3-bromophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUYVOVMNCGEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594734
Record name 1-(3-Bromophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)imidazolidin-2-one

CAS RN

14088-96-1
Record name 1-(3-Bromophenyl)-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14088-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Chloro-2-isocyanatoethane (1.18 mL, 13.8 mmol) was added dropwise to a solution of 3-bromoaniline (1.5 mL, 13.8 mmol) in DMF (30 mL) at 0° C. then stirred at room temperature for 16 hr, then 70° C. for 2 hr. The solution was cooled to room temperature and 1-chloro-2-isocyanatoethane (0.40 mL, 4.69 mmol) was added. After stirring at room temperature for 2 hr, the solution was diluted with DMF (120 mL), cooled to 0° C. and NaH (660 mg, 60% dispersion in mineral oil, 16.5 mmol) added in portions. The mixture was stirred at room temperature for 64 hr, then diluted with EtOAc. After washing with H2O three times then brine the solution was dried over Na2SO4, concentrated in vacuo and the residue purified by silica gel chromatography (EtOAc/hexanes) to give 1-(3-bromophenyl)-2-imidazolidinone as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 3.56-3.62 (m, 2H), 3.88-3.92 (m, 2H), 5.20 (br s, 1H), 7.15-7.20 (m, 2H), 7.49-7.51 (m, 1H), 7.71 (s, 1H).
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
660 mg
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)imidazolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(3-Bromophenyl)imidazolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(3-Bromophenyl)imidazolidin-2-one
Reactant of Route 5
1-(3-Bromophenyl)imidazolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(3-Bromophenyl)imidazolidin-2-one

Citations

For This Compound
2
Citations
AK Shinde, BS Chouhan, S Dasgupta… - Letters in Drug …, 2009 - ingentaconnect.com
Increasing resistance of malaria parasites, P. falciparum in particular, towards existing antimalarial drugs demands a serious search for novel targets for the development of new …
Number of citations: 1 www.ingentaconnect.com
C Doebelin, M Schmitt, C Antheaume… - The Journal of …, 2013 - ACS Publications
The reaction of 3-azidopropanoic acid with the carbodiimide-based coupling reagent DIC leads to a six-membered-ring intermediate acting as a versatile precursor to a diverse set of …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.